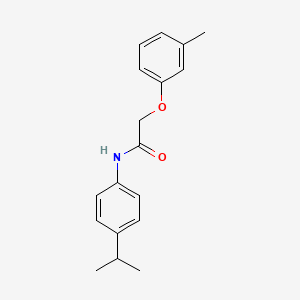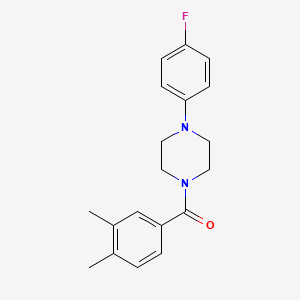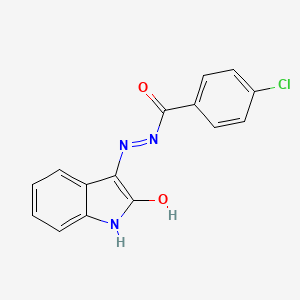![molecular formula C16H19N7OS2 B5520717 2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)
2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of compounds known for their diverse biological activities and complex chemical structures. Compounds with similar structures, incorporating moieties such as 1,2,4-triazole, thiadiazole, and pyridine, have been extensively studied for their potential in various applications due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to the one specified involves multi-step chemical reactions that start with the formation of core structures followed by functionalization through various chemical reactions. For example, the synthesis of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives was achieved through a series of reactions confirmed by MS, IR, CHN, and 1H NMR spectral data, indicating a methodology that could be adapted for the synthesis of the specified compound (Wang et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically conducted using NMR, MS, and sometimes X-ray crystallography. For instance, the molecular structures of certain ethyl 2-(2-pyridylacetate) derivatives were confirmed by 1H-NMR, 13C-NMR, and MS, with some structures further verified by X-ray crystallography (Szulczyk et al., 2017). These techniques provide detailed insights into the arrangement of atoms within the molecule and the configuration of its functional groups.
Chemical Reactions and Properties
The chemical reactivity of compounds containing 1,2,4-triazole, thiadiazole, and pyridine rings is influenced by the presence of these heterocycles. They can undergo various chemical reactions, including condensation, substitution, and cyclization, to form new derivatives with potential biological activities. For example, derivatives of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide were synthesized and exhibited in-vitro antimicrobial activities, highlighting the chemical versatility of these compounds (MahyavanshiJyotindra et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Applications
This compound is part of research efforts focusing on synthesizing novel heterocyclic compounds that incorporate thiadiazole moieties, which are known for their diverse biological activities. The compound serves as a precursor or a component in the synthesis of a wide array of heterocyclic derivatives, including pyrroles, pyridines, coumarins, thiazoles, and triazoles, among others. These synthesized compounds have been studied for their potential insecticidal, antitumor, antimicrobial, and enzyme inhibition activities.
Insecticidal Applications : Compounds synthesized from precursors similar to the one mentioned have been evaluated as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis, showcasing the potential agricultural applications of such chemicals (Fadda et al., 2017).
Antitumor Activity : Various derivatives synthesized from similar precursors have shown promising inhibitory effects on different cell lines, indicating potential applications in cancer research (Albratty et al., 2017).
Antimicrobial and Antiviral Activities : The synthesis of heterocyclic derivatives incorporating thiourea, triazole, thiadiazole, and oxadiazole moieties has led to compounds with significant in vitro activity against various microorganisms and viruses, including HIV-1 (Szulczyk et al., 2017).
Enzyme Inhibition for Therapeutic Applications : Some derivatives have been identified as potent and selective inhibitors of enzymes like glutaminase, which plays a role in cancer metabolism. This suggests potential therapeutic applications in targeting cancer cells' metabolism (Shukla et al., 2012).
Wirkmechanismus
The mechanism of action of this compound would depend on its biological target. Many compounds with similar structures have diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7OS2/c1-3-5-13-19-21-15(26-13)18-12(24)10-25-16-22-20-14(23(16)4-2)11-6-8-17-9-7-11/h6-9H,3-5,10H2,1-2H3,(H,18,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVOXAAXKXYSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2CC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)

![3,4,4-trimethyl-1-{4-[(pyridin-2-ylthio)methyl]benzoyl}pyrrolidin-3-ol](/img/structure/B5520687.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)
![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5520711.png)
![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)
![rel-(1R,5S,6r)-6-({4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5520724.png)
![2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5520726.png)
![4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5520730.png)